

# initial investigations into Uranium-233 as a nuclear fuel

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An In-depth Technical Guide to the Initial Investigations of **Uranium-233** as a Nuclear Fuel

## Executive Summary

**Uranium-233** (U-233) is a fissile isotope of uranium that does not occur naturally but is bred from the fertile thorium-232 isotope. Initial investigations, primarily spurred by the intensive nuclear research of the Manhattan Project, identified U-233 as a third viable nuclear fuel alongside Uranium-235 and Plutonium-239. Its key advantage lies in the potential for thermal breeding, a characteristic not achievable with the Uranium-238 to Plutonium-239 fuel cycle. This guide provides a detailed technical overview of the foundational research into U-233, covering its discovery, the physics of its production, its nuclear properties, and the seminal experiments that demonstrated its viability as a fuel, most notably in the Molten-Salt Reactor Experiment (MSRE).

## Discovery and Early Investigations

The possibility of breeding a fissile uranium isotope from thorium was established as early as 1942 by a team led by Glenn T. Seaborg.<sup>[1]</sup> Working as part of the Manhattan Project, Seaborg's research identified that Thorium-232 could, under neutron bombardment, transmute into the fissile U-233. This discovery positioned thorium as a potential "third available source of nuclear energy and atom bombs"<sup>[2]</sup>. The United States produced approximately two metric tons of U-233 during the Cold War at the Hanford and Savannah River Sites, in reactors originally designed for plutonium production.<sup>[2]</sup> Despite its potential, the development of

thorium-based reactor designs was largely shelved until after the war, as the immediate focus remained on uranium and plutonium.[1]

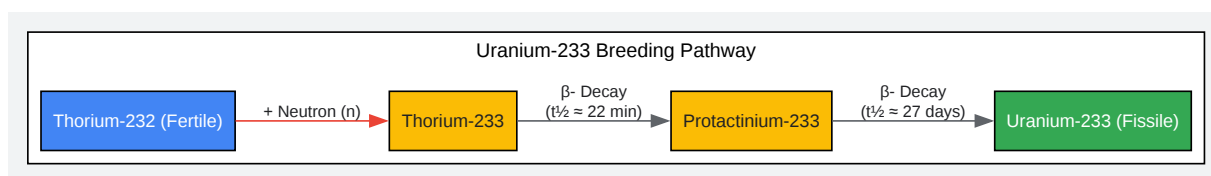
## The Thorium-Uranium Fuel Cycle: U-233 Production

**Uranium-233** is the fissile product of the thorium fuel cycle. The process begins with Thorium-232, a fertile isotope that is three to four times more abundant than uranium in the Earth's crust.[3] The production pathway involves a series of nuclear reactions initiated by neutron capture.

Breeding Pathway:

- **Neutron Capture:** A Thorium-232 ( $^{232}\text{Th}$ ) nucleus absorbs a neutron, becoming Thorium-233 ( $^{233}\text{Th}$ ).
- **Beta Decay:**  $^{233}\text{Th}$  is unstable and undergoes beta decay with a half-life of about 22 minutes, transforming into Protactinium-233 ( $^{233}\text{Pa}$ ).[2][3][4]
- **Second Beta Decay:**  $^{233}\text{Pa}$  is also unstable and undergoes a second beta decay with a longer half-life of approximately 27 days, finally becoming the fissile **Uranium-233** ( $^{233}\text{U}$ ).[2][3][4][5]

This breeding process can occur in both thermal and fast neutron spectrums, making it versatile for various reactor designs.[2]



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Diagram 1: The Thorium-Uranium Fuel Cycle for breeding U-233.

## Nuclear Properties: A Comparative Analysis

The primary appeal of U-233 as a nuclear fuel stems from its superior neutronic characteristics in the thermal spectrum compared to U-235 and Pu-239. A key metric is the number of neutrons produced per neutron absorbed, known as 'eta' ( $\eta$ ). For a reactor to be a thermal breeder, its fuel's  $\eta$ -value must be greater than 2.0 to sustain the chain reaction and convert a fertile atom into a new fissile one. U-233 is the only fissile isotope that exceeds this threshold in the thermal spectrum by a significant margin.

Property	Uranium-233 ( <sup>233</sup> U)	Uranium-235 ( <sup>235</sup> U)	Plutonium-239 ( <sup>239</sup> Pu)
Half-life (years)	1.59 x 10 <sup>5</sup>	7.04 x 10 <sup>8</sup>	2.41 x 10 <sup>4</sup>
Thermal Fission Cross-Section (σ <sub>f</sub> ) (barns)	529.1 ± 1.2[6]	582.6 ± 1.1[6]	748.1 ± 2.0[6]
Thermal Capture Cross-Section (σ <sub>y</sub> ) (barns)	45.5 ± 0.7[6]	98.8 ± 0.8[6]	269.3 ± 2.9[6]
Capture-to-Fission Ratio (α)	0.086	0.169	0.360
Neutrons per Fission (ν)	2.497[7]	2.436[7]	2.884[7]
Neutrons per Neutron Absorbed (η)	2.292 ± 0.015[2][8]	2.076 ± 0.015[2][8]	2.11

Table 1: Comparison of key nuclear properties for major fissile isotopes with thermal neutrons (0.0253 eV). Data is compiled from multiple sources, with specific values cited. The capture-to-fission ratio (alpha) is calculated from the cited cross-section data.

As shown in Table 1, U-233 has a significantly lower capture-to-fission ratio than both U-235 and Pu-239, meaning it is more likely to fission upon absorbing a thermal neutron rather than simply capturing it.[3] This high neutron efficiency is what enables the possibility of a self-sustaining or breeding fuel cycle in a thermal reactor.[2]

# Key Experimental Investigations and Protocols

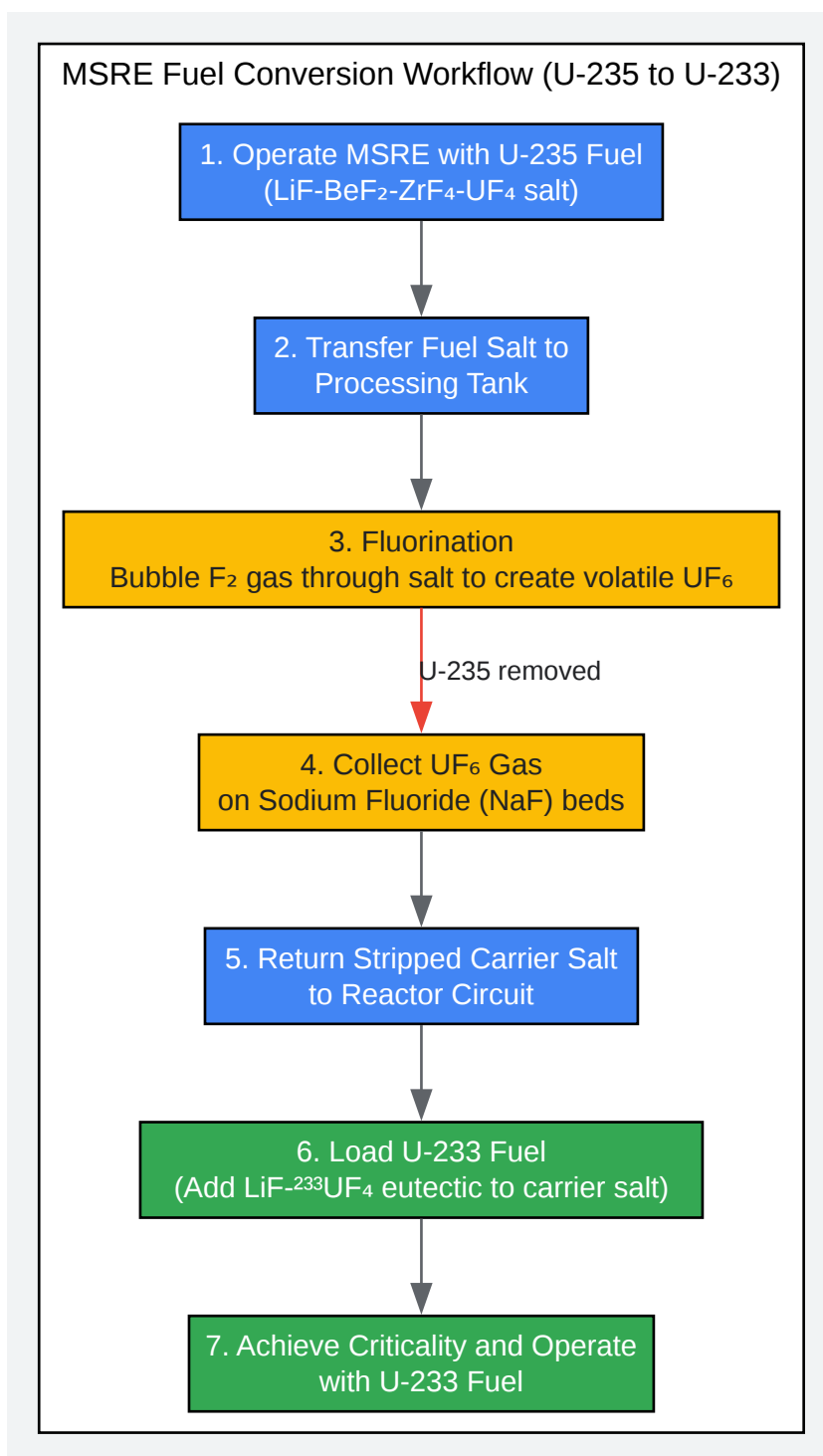
## The Molten-Salt Reactor Experiment (MSRE)

The most significant early demonstration of U-233 as a fuel occurred at the Oak Ridge National Laboratory (ORNL) in the Molten-Salt Reactor Experiment (MSRE). The MSRE operated from 1965 to 1969 and was designed to investigate the feasibility of liquid-fueled reactors.<sup>[9]</sup> On October 8, 1968, it became the world's first reactor to operate on **Uranium-233**.<sup>[1]</sup>

### Experimental Protocol: Fuel Conversion to **Uranium-233**

The transition from U-235 to U-233 fuel in the MSRE was a critical demonstration of the flexibility of molten salt systems. The protocol involved several key steps:

- **Initial Operation:** The MSRE initially operated with U-235 fuel. The fuel salt was a mixture of  ${}^7\text{LiF}\text{-BeF}_2\text{-ZrF}_4\text{-UF}_4$  (65-29.1-5-0.9 mole %).<sup>[9]</sup>
- **Uranium Removal by Fluorination:** To remove the U-235, the fuel salt was transferred to a processing tank. Gaseous fluorine ( $\text{F}_2$ ) was bubbled through the molten salt. This converted the non-volatile uranium tetrafluoride ( $\text{UF}_4$ ) into the highly volatile uranium hexafluoride ( $\text{UF}_6$ ) gas.<sup>[9][10]</sup>
- **$\text{UF}_6$  Collection:** The  $\text{UF}_6$  gas was passed through a bed of sodium fluoride ( $\text{NaF}$ ) pellets, where it was trapped, effectively separating the uranium from the carrier salt and fission products.<sup>[10]</sup> The entire process to remove 218 kg of uranium took only 47 hours of fluorine sparging over an 8-day period.<sup>[10]</sup>
- **Carrier Salt Return:** The stripped carrier salt, now largely free of uranium but still containing fission products, was returned to the reactor circuit.<sup>[10]</sup>
- ****Uranium-233** Loading:** The new fuel, U-233, was added to the clean carrier salt. This was done by lowering cans of frozen  $\text{LiF}\text{-UF}_4$  eutectic containing U-233 into a hot drain tank, where the salt melted and mixed with the bulk carrier salt.<sup>[10]</sup>
- **Criticality and Operation:** After loading approximately 33 kg of U-233, the reactor achieved criticality on October 2, 1968, and was brought to power shortly thereafter.<sup>[1][10]</sup> The MSRE operated successfully on this U-233 fuel charge for over 2,500 full-power hours.<sup>[1]</sup>



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Diagram 2: Experimental workflow for MSRE fuel conversion.

## The Shippingport Light Water Breeder Reactor (LWBR)

Another major U.S. project to investigate the thorium fuel cycle was the Shippingport Atomic Power Station.<sup>[11]</sup> Its third and final core, which operated from 1977 to 1982, was designed as a light water breeder reactor.<sup>[12][13]</sup>

#### Experimental Design:

- **Fuel:** The core used a "seed-and-blanket" design. The "seed" modules contained pellets of thorium dioxide ( $\text{ThO}_2$ ) and U-233 oxide ( $(\text{Th}, {}^{233}\text{U})\text{O}_2$ ), while the surrounding "blanket" modules contained rods with only  $\text{ThO}_2$  pellets.<sup>[12][14][15]</sup>
- **Objective:** The primary goal was to demonstrate that breeding could be achieved in a light water reactor, a concept known as thermal breeding.
- **Results:** After five years of operation, the core was removed and examined. Nondestructive and destructive assays confirmed that the core contained 1.4% more fissile material than when it was installed, proving that breeding had successfully occurred.<sup>[13]</sup>

## Chemical Separation Protocols: The Thorex Process

A critical component of the thorium fuel cycle is the ability to chemically separate the bred U-233 from the thorium bulk and highly radioactive fission products. The primary aqueous separation method developed for this purpose is the Thorex (Thorium Recovery by Extraction) process. This solvent extraction process is analogous to the PUREX process used for uranium and plutonium separation, but it is chemically more challenging because thorium cannot be easily changed to an inextractable valence state to aid separation from uranium. Early development focused on recovering U-233 from irradiated thorium targets for research purposes.<sup>[16]</sup>

## Challenges in Initial Investigations

The primary challenge identified in early research was the unavoidable production of Uranium-232 (U-232) alongside U-233. U-232 is formed through side reactions, and its decay chain includes Thallium-208, which emits highly energetic and difficult-to-shield gamma radiation.<sup>[17]</sup> This contamination makes the bred uranium fuel highly radioactive, necessitating remote handling and fabrication, which complicates the fuel cycle and increases costs.<sup>[18]</sup> The production of "clean" U-233, low in U-232, requires careful control of neutron energies and irradiation times.<sup>[3]</sup>

## Conclusion

The initial investigations into **Uranium-233** unequivocally established its credentials as a superior fissile fuel for thermal spectrum reactors, with the unique capability of enabling a breeding cycle. Experiments at the Molten-Salt Reactor Experiment and the Shippingport reactor successfully demonstrated the production and use of U-233 in both fluid and solid fuel forms, validating the core principles of the thorium-uranium fuel cycle. However, the technical challenges associated with the reprocessing of thorium fuel and the handling of U-232 contamination, combined with the relative abundance of uranium at the time, led to the prioritization of the uranium-plutonium fuel cycle. The foundational research from this era remains a critical reference for the renewed interest in thorium as a long-term, sustainable nuclear energy source.

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